5-Fluoro-2-nitrophenylacetic acid

Description

The exact mass of the compound 5-Fluoro-2-nitrophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoro-2-nitrophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-nitrophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

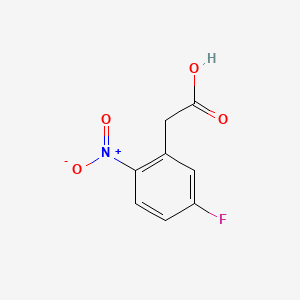

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWBVGXZCYNPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439232 | |

| Record name | 5-Fluoro-2-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29640-98-0 | |

| Record name | 5-Fluoro-2-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-fluoro-2-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-nitrophenylacetic acid

Introduction

5-Fluoro-2-nitrophenylacetic acid is a highly functionalized aromatic compound that serves as a critical building block in advanced organic synthesis.[1] Its unique molecular architecture, featuring a phenyl ring substituted with a fluorine atom, a nitro group, and an acetic acid moiety, imparts a distinct reactivity profile that is highly valued by researchers in medicinal chemistry, agrochemical development, and materials science.[2] This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this versatile intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Fluoro-2-nitrophenylacetic acid is fundamental to its effective application in research and synthesis. These properties dictate its behavior in different solvent systems, its thermal stability, and its analytical characterization.

Compound Identity

The unambiguous identification of 5-Fluoro-2-nitrophenylacetic acid is established through its unique identifiers and structural formula.

| Identifier | Value | Source |

| CAS Number | 29640-98-0 | [1][2] |

| IUPAC Name | 2-(5-fluoro-2-nitrophenyl)acetic acid | [1] |

| Molecular Formula | C₈H₆FNO₄ | [1][2] |

| Molecular Weight | 199.14 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1F)CC(=O)O)--INVALID-LINK--[O-] | [1] |

| InChI Key | HOWBVGXZCYNPOU-UHFFFAOYSA-N | [1][3] |

Physicochemical Data

The physical state and solubility parameters are crucial for designing experimental conditions, including reaction setups and purification protocols.

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | [2][4] |

| Melting Point | 153-157 °C | [1][2] |

| Boiling Point | 343.6 ± 27.0 °C (at 760 mmHg) | [1][5] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| pKa | 3.74 ± 0.10 (Predicted) | [5] |

| Storage | Store at room temperature (10°C - 25°C) in a dry, well-ventilated place. Keep container tightly closed. | [5][6] |

Synthesis and Reactivity

The synthetic utility of 5-Fluoro-2-nitrophenylacetic acid stems from the specific arrangement of its functional groups, which allows for selective chemical transformations.

Synthetic Pathways

The most common laboratory synthesis involves the nitration of a fluorinated precursor. The presence of the fluorine atom and the acetic acid side chain directs the regioselectivity of the nitration reaction.

A well-documented method is the direct nitration of 3-fluorophenylacetic acid.[4] This electrophilic aromatic substitution reaction places the nitro group predominantly at the ortho position relative to the acetic acid group and meta to the fluorine, driven by the electronic effects of the substituents.

Experimental Protocol: Nitration of 3-Fluorophenylacetic Acid[4][7]

-

Dissolution: Dissolve 3-fluorophenylacetic acid (1 equivalent) in a suitable solvent such as chloroform.

-

Addition of Nitrating Agent: Add ammonium nitrate (approx. 1.05 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermic nature of the nitration and prevent side reactions.

-

Slow Addition: Slowly add trifluoroacetic anhydride (approx. 3 equivalents) dropwise, maintaining the temperature at 0 °C. The trifluoroacetic anhydride acts as a powerful activating agent for the nitration.

-

Reaction: Stir the mixture continuously at 0 °C for 3 hours.

-

Quenching: Upon completion, slowly add water to quench the reaction and decompose any remaining anhydride.

-

Extraction & Purification: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by crystallization from ethyl acetate and acetonitrile to yield 5-Fluoro-2-nitrophenylacetic acid as a solid.[4][7]

Below is a diagram illustrating the general workflow for this synthesis.

Core Reactivity

The chemical behavior of 5-Fluoro-2-nitrophenylacetic acid is dominated by its three key functional groups: the carboxylic acid, the aromatic nitro group, and the fluorine atom.

-

Carboxylic Acid Group: This group readily undergoes standard reactions such as esterification with alcohols or amidation with amines. This functionality is often the first point of modification in a multi-step synthesis.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, its most significant role is as a precursor to an amino group via reduction (e.g., using SnCl₂, H₂/Pd-C). This transformation is fundamental in building more complex heterocyclic structures.[8]

-

Fluorine Atom: The fluorine atom's high electronegativity, combined with the electron-withdrawing effect of the adjacent nitro group, makes the aromatic ring electron-deficient. This activates the ring for nucleophilic aromatic substitution (SNAr) reactions, although this is less common than reactions involving the other two functional groups.[9]

Applications in Research and Drug Development

5-Fluoro-2-nitrophenylacetic acid is not typically an end-product but rather a valuable intermediate used to construct more complex target molecules.[6]

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material in the synthesis of various pharmaceuticals.[2] Its structure is embedded in molecules developed for anti-inflammatory, analgesic, and anticancer applications.[1][2] The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final drug molecule, a common strategy in medicinal chemistry.[1]

Building Block for Heterocycles

The reduction of the nitro group to an amine, followed by intramolecular cyclization with the acetic acid side chain (or its derivative), is a powerful method for synthesizing nitrogen-containing heterocyclic systems like lactams.[8] These scaffolds are prevalent in a wide range of biologically active compounds.

Agrochemical Synthesis

Beyond pharmaceuticals, it is also utilized in the formulation of modern agrochemicals, including herbicides and pesticides.[2] The specific combination of functional groups allows for the development of active compounds with targeted efficacy and controlled environmental impact.[2]

Safety, Handling, and Hazard Management

As with any laboratory chemical, proper handling and safety precautions are paramount. 5-Fluoro-2-nitrophenylacetic acid is classified as a hazardous substance.

Hazard Identification

-

GHS Classification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11][12]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[12] Keep the container tightly sealed.[6][12]

-

Spill & Exposure: In case of skin contact, wash thoroughly with soap and water.[11] If inhaled, move to fresh air.[11] For eye contact, rinse cautiously with water for several minutes.[6] Seek medical attention if irritation persists.

The logical relationship between the compound's hazards and the required safety responses is depicted below.

Conclusion

5-Fluoro-2-nitrophenylacetic acid is a cornerstone intermediate for synthetic chemists. Its value lies not in its direct application, but in the potential unlocked by its unique combination of reactive sites. The carboxylic acid provides a handle for elongation and amide bond formation, while the nitro group serves as a masked amine, crucial for constructing heterocyclic systems. The strategic placement of the fluorine atom further modulates the molecule's electronic properties and can enhance the pharmacological profile of its derivatives. A comprehensive grasp of its properties, synthetic routes, and safety protocols enables researchers to leverage this powerful building block to its full potential, accelerating innovation in drug discovery and materials science.

References

- 1. Buy 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.at [fishersci.at]

- 4. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 | FF70114 [biosynth.com]

- 7. 2-硝基-5-氟苯乙酸 CAS#: 29640-98-0 [m.chemicalbook.com]

- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. 2-(2-Fluoro-5-nitrophenyl)acetic acid | C8H6FNO4 | CID 849359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

5-Fluoro-2-nitrophenylacetic acid CAS number 29640-98-0

An In-Depth Technical Guide to 5-Fluoro-2-nitrophenylacetic Acid (CAS 29640-98-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-Fluoro-2-nitrophenylacetic acid, a key chemical intermediate in pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's synthesis, physicochemical properties, core reactivity, and practical applications, grounding all information in established scientific principles and methodologies.

Introduction: Strategic Importance in Synthesis

5-Fluoro-2-nitrophenylacetic acid (CAS: 29640-98-0) is an aromatic carboxylic acid distinguished by a unique trifunctional substitution pattern on the phenyl ring.[1] The presence of a carboxylic acid moiety, a nitro group, and a fluorine atom imparts a distinct reactivity profile, making it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][2][3]

The molecule's strategic value arises from the interplay of its functional groups:

-

Carboxylic Acid: Provides a handle for forming amides, esters, and other derivatives, crucial for constructing larger, more complex molecules.

-

Nitro Group: A powerful electron-withdrawing group that influences the aromatic ring's reactivity.[2] Critically, it serves as a synthetic precursor to an aniline (amino) group via reduction, a foundational transformation for introducing diverse functionalities.

-

Fluorine Atom: As a highly electronegative element, fluorine modulates the electronic properties of the aromatic ring.[2] In drug development, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability (lipophilicity) of drug candidates.[2]

This guide will explore the practical aspects of utilizing this reagent, from its synthesis and characterization to its application as a pivotal intermediate in creating novel therapeutic agents and specialized chemicals.[1][3]

Physicochemical and Spectroscopic Profile

The compound typically appears as a white to light yellow crystalline powder.[1][4][5] A clear understanding of its physical and spectroscopic properties is essential for its effective use and characterization in a laboratory setting.

Physical Properties

Key quantitative data for 5-Fluoro-2-nitrophenylacetic acid are summarized below. The relatively narrow melting point range reported across multiple sources suggests good purity for commercially available samples.[2]

| Property | Value | Source(s) |

| CAS Number | 29640-98-0 | [3][6][7] |

| Molecular Formula | C₈H₆FNO₄ | [1][2][6] |

| Molecular Weight | 199.14 g/mol | [1][2][3] |

| Melting Point | 153-157 °C | [1][2][5][6] |

| Boiling Point | 343.6 ± 27.0 °C (Predicted at 760 mmHg) | [2][6] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [2][6] |

| pKa | 3.74 ± 0.10 (Predicted) | [6] |

| Appearance | White to light yellow crystal powder | [1][4][5] |

Spectroscopic Characterization

While specific spectra are dependent on instrumentation and sample preparation, the key identifying features can be predicted. Spectroscopic analysis is critical for confirming the structure and purity of the compound.[2]

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons will appear as complex multiplets due to splitting by the fluorine atom and adjacent protons. The methylene (-CH₂-) protons adjacent to the carboxylic acid will appear as a singlet. The carboxylic acid proton will be a broad singlet, typically far downfield. |

| ¹³C NMR | Distinct signals for the eight carbon atoms are expected. The carbonyl carbon of the carboxylic acid will be significantly downfield. Carbons attached to fluorine will show coupling (C-F splitting). |

| IR Spectroscopy | The infrared spectrum provides definitive markers for the functional groups.[2] Key expected absorption bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹). |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight. An analysis of a sample resulted in a mass of 199 [M-H]⁺, consistent with the expected molecular weight of 199.14 g/mol .[4] |

Synthesis and Production

The most common laboratory-scale synthesis of 5-Fluoro-2-nitrophenylacetic acid involves the electrophilic nitration of 3-fluorophenylacetic acid. The choice of nitrating agent and reaction conditions is critical to achieving good yield and regioselectivity.

Rationale for Regioselectivity

In the nitration of 3-fluorophenylacetic acid, the incoming nitro group is directed primarily to the C2 and C5 positions. The phenylacetic acid group is ortho-, para-directing, while the fluorine atom is also an ortho-, para-director but deactivating. The substitution occurs ortho to the activating phenylacetic acid group and meta to the deactivating fluorine atom, leading to the desired 2-nitro product.

Detailed Experimental Protocols

Two common procedures for nitration are described below.

Protocol 1: Nitration using Nitric and Sulfuric Acids

This classic method uses a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Step 1: Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, add 100 mL of concentrated sulfuric acid to 23.2 g of 3-fluorophenylacetic acid. Cool the mixture in an ice bath.

-

Step 2: Reagent Addition: Slowly add 6.5 mL of concentrated nitric acid dropwise, ensuring the internal temperature is maintained below 40°C to control the exothermic reaction and prevent side product formation.[4]

-

Step 3: Reaction: Once the addition is complete, remove the ice bath and stir the mixture at ambient temperature for 24 hours.[4]

-

Step 4: Workup and Isolation: Pour the reaction mixture slowly onto 1 kg of crushed ice. The product, being poorly soluble in the acidic aqueous solution, will precipitate out.[4]

-

Step 5: Purification: Collect the crude precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry in vacuo. The resulting crude product has a reported melting point of 137-142°C.[4] Further purification can be achieved by recrystallization.

Protocol 2: Nitration using Ammonium Nitrate and Trifluoroacetic Anhydride (TFAA)

This method offers an alternative, often milder, approach to nitration. TFAA reacts with ammonium nitrate to generate the nitrating agent in situ.

-

Step 1: Initial Setup: Dissolve 5 g (36.7 mmol) of 3-fluorophenylacetic acid in 30 mL of chloroform in a round-bottom flask. Add 3.12 g (38.9 mmol) of ammonium nitrate.[4]

-

Step 2: Cooling and Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Add 16.02 mL (113 mmol) of trifluoroacetic anhydride slowly and dropwise. The low temperature is crucial to moderate the reaction rate.[4]

-

Step 3: Reaction: Stir the mixture continuously at 0°C for 3 hours.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Step 4: Quenching and Extraction: Upon completion, slowly add water to quench the reaction by hydrolyzing the excess TFAA. Separate the chloroform layer.[4]

-

Step 5: Washing and Drying: Wash the organic layer with water, then dry it over anhydrous sodium sulfate to remove any residual water.[4]

-

Step 6: Isolation and Purification: Concentrate the solution under reduced pressure. Crystallize the crude product from ethyl acetate and grind with acetonitrile to yield the pure 5-fluoro-2-nitrophenylacetic acid. This method reports a high yield of 87%.[4]

Chemical Reactivity and Synthetic Utility

The utility of 5-Fluoro-2-nitrophenylacetic acid as a synthetic intermediate stems from the selective transformations of its three key functional groups.

Reduction of the Nitro Group

The conversion of the nitro group to an amine (aniline) is arguably the most critical transformation. This opens up a vast array of subsequent reactions, such as diazotization, acylation, and reductive amination. The choice of reducing agent is paramount and depends on the presence of other sensitive functional groups.

-

Tin(II) Chloride (SnCl₂): A mild and effective reagent for reducing aromatic nitro groups, often used when other reducible groups need to be preserved.[8]

-

Iron (Fe) or Zinc (Zn) in Acid: A classic, cost-effective method. The reaction of iron powder in the presence of an acid like acetic or hydrochloric acid provides a mild reduction.[8][9] This method is chemoselective and generally does not affect carboxylic acids or aromatic fluorides.

-

Catalytic Hydrogenation (H₂/Pd-C): A very common and clean method. However, it is less chemoselective and can potentially reduce other functional groups or cause dehalogenation (loss of fluorine), especially with palladium catalysts.[8] Using Raney Nickel can sometimes be an alternative to avoid dehalogenation of aromatic halides.[8]

The resulting 2-amino-5-fluorophenylacetic acid is a valuable precursor for synthesizing heterocyclic compounds, such as benzimidazoles or quinolones, which are common scaffolds in medicinal chemistry.

Derivatization of the Carboxylic Acid

The carboxylic acid group is readily converted into other functionalities:

-

Esters: Formed through Fischer esterification with an alcohol under acidic catalysis.

-

Amides: Synthesized by coupling with a primary or secondary amine using standard coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This is a cornerstone reaction in the construction of peptide-like molecules and other drug candidates.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. While fluorine is generally a poor leaving group in SNAr compared to other halogens, strong nucleophiles under forcing conditions could potentially displace the fluorine atom.

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex target molecules.[2][3]

-

Pharmaceutical Development: It is a key building block for synthesizing various pharmaceuticals.[1][2] Its structure is particularly relevant for developing anti-inflammatory, analgesic, and antimicrobial agents.[1] The fluorinated and nitrated phenylacetic acid scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR) in drug design.[1][2]

-

Agrochemicals: The compound is also used in the formulation of agrochemicals, contributing to the development of targeted herbicides and pesticides.[1]

-

Material Science: The presence of nitro and fluorine functional groups suggests potential applications in developing new materials with specific optical or electrical properties, though this area remains less explored.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 5-Fluoro-2-nitrophenylacetic acid.

Hazard Identification

-

Classification: This chemical is considered hazardous. It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[10][11][12]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][12][14]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[13][14]

-

General Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not ingest.[11][13]

Storage and Disposal

-

Storage: Store in a dry, cool, and well-ventilated place.[13][14] Keep the container tightly closed.[3][13] Recommended storage is at room temperature or refrigerated.[6][11]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[13][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][13][14]

References

-

5-Fluoro-2-nitrophenylacetic acid. (2024). ChemBK. [Link]

-

29640-98-0 | 5-Fluoro-2-nitrophenylacetic acid. (n.d.). Alachem Co., Ltd. [Link]

-

2-(2-Fluoro-5-nitrophenyl)acetic acid | C8H6FNO4. (n.d.). PubChem. [Link]

- Process for preparing 2-fluoro-5-nitroaniline. (1984).

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

-

5-Fluoro-2-nitrophenylacetic acid, 97%, Thermo Scientific. (n.d.). Fisher Scientific. [Link]

- Method for reducing aromatic nitro groups. (1991).

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2021). PMC - NIH. [Link]

-

Spectroscopy worked example combining IR, MS and NMR. (2021). YouTube. [Link]

-

(2-Nitrophenyl)acetic acid | C8H7NO4. (n.d.). PubChem - NIH. [Link]

-

The preparation method of 5-fluoro-2-nitrophenol. (n.d.). Patsnap. [Link]

-

Synthesis of 2-amino-5-fluoropyridine. (2008). ResearchGate. [Link]

- Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof. (2013).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [smolecule.com]

- 3. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 | FF70114 [biosynth.com]

- 4. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [chemicalbook.com]

- 5. 5-Fluoro-2-nitrophenylacetic Acid | 29640-98-0 | TCI EUROPE N.V. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. 29640-98-0 | 5-Fluoro-2-nitrophenylacetic acid - Alachem Co., Ltd. [alachem.co.jp]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 10. 2-(2-Fluoro-5-nitrophenyl)acetic acid | C8H6FNO4 | CID 849359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitrophenylacetic acid, with the chemical formula C₈H₆FNO₄, is an aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenyl ring substituted with a fluorine atom, a nitro group, and an acetic acid moiety, imparts a unique combination of reactivity and electronic properties.[1] This makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, formulation development, and prediction of its behavior in biological systems.

This guide provides a comprehensive overview of the core physical properties of 5-Fluoro-2-nitrophenylacetic acid, supported by detailed experimental protocols and scientific principles.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for 5-Fluoro-2-nitrophenylacetic acid is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1] |

| CAS Number | 29640-98-0 | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 153 - 157 °C | |

| Predicted Boiling Point | 343.6 ± 27.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.498 ± 0.06 g/cm³ | [2] |

Melting Point

The melting point of a compound is a critical indicator of its purity. For 5-Fluoro-2-nitrophenylacetic acid, the relatively narrow melting point range of 153-157°C suggests a high degree of purity in commercially available samples.[1]

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is a fundamental technique in organic chemistry to assess the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of dry 5-Fluoro-2-nitrophenylacetic acid powder is finely crushed. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the solid into the closed end. This is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.

Causality Behind Experimental Choices: A slow heating rate is crucial for accurate determination, as it ensures that the temperature of the heating block and the sample are in thermal equilibrium. Rapid heating can lead to a reading that is higher than the actual melting point. A pure, crystalline organic compound typically has a sharp melting point range of 0.5-1.5 °C. Impurities tend to lower and broaden the melting point range.

Solubility Profile

Comparative Solubility of Phenylacetic Acid Analogs:

| Compound | Water | Chloroform | Methanol |

| 3-Fluorophenylacetic acid | Insoluble | Slightly soluble | Slightly soluble |

Given its polar carboxylic acid and nitro groups, alongside a relatively nonpolar phenyl ring, 5-Fluoro-2-nitrophenylacetic acid is expected to exhibit limited solubility in water and greater solubility in polar organic solvents.

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a straightforward method for assessing the solubility of a solid in various solvents.

Methodology:

-

Sample Preparation: Weigh a specific amount of 5-Fluoro-2-nitrophenylacetic acid (e.g., 10 mg) into a series of labeled vials.

-

Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 1 mL of water, methanol, ethanol, acetone, etc.).

-

Observation: Stir or vortex each vial for a set period (e.g., 1 minute) at a controlled temperature. Visually inspect for the dissolution of the solid.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Slightly soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

Logical Framework for Solubility Testing

Caption: Step-by-step workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum: For 5-Fluoro-2-nitrophenylacetic acid (MW = 199.14), a mass spectrum would be expected to show a molecular ion peak corresponding to this mass. A reported analysis using Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode showed a peak at m/z 199 [M-H]⁺, which is consistent with the deprotonated molecule.

Experimental Protocol: Direct Infusion Mass Spectrometry

Methodology:

-

Sample Preparation: A dilute solution of 5-Fluoro-2-nitrophenylacetic acid is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

-

Ionization: The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI or APCI).

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 5-Fluoro-2-nitrophenylacetic acid. The information and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, analyze, and utilize this important chemical intermediate effectively. The combination of experimental data, detailed methodologies, and the underlying scientific principles offers a robust foundation for its application in the laboratory and beyond.

References

-

Cartel International. (n.d.). 3 Fluorophenyl Acetic Acid Latest Price Exporter. Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-Fluoro-2-nitrophenylacetic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 5-Fluoro-2-nitrophenylacetic Acid: Melting and Boiling Point Analysis

This technical guide provides an in-depth analysis of the melting and boiling points of 5-Fluoro-2-nitrophenylacetic acid (CAS No. 29640-98-0), a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only the physical constants but also a detailed exploration of the methodologies for their determination, the scientific rationale behind these techniques, and their critical importance in the pharmaceutical landscape.

Introduction: The Significance of Physical Properties in Drug Development

In pharmaceutical research and development, the physical properties of a compound, such as its melting and boiling points, are fundamental to its characterization. These parameters provide a preliminary indication of purity and are crucial for the identification of the substance.[2] For a compound like 5-Fluoro-2-nitrophenylacetic acid, which serves as a versatile building block in medicinal chemistry, a precise understanding of its thermal behavior is paramount for consistent synthesis, formulation, and quality control.[1] An inaccurate or improperly determined melting point can signal the presence of impurities, which could have significant implications for the efficacy and safety of the final drug product.[3]

Molecular Structure and its Influence on Thermal Properties

5-Fluoro-2-nitrophenylacetic acid possesses a molecular formula of C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . Its structure consists of a phenylacetic acid backbone substituted with a nitro group at the 2-position and a fluorine atom at the 5-position.

The presence of the carboxylic acid, nitro, and fluoro functional groups dictates the intermolecular forces at play, which in turn govern the melting and boiling points. The carboxylic acid moiety allows for strong hydrogen bonding, while the nitro and fluoro groups introduce dipole-dipole interactions. The fluorine atom, being highly electronegative, and the nitro group, a strong electron-withdrawing group, influence the electronic distribution within the aromatic ring and the overall polarity of the molecule.[4] These strong intermolecular forces must be overcome for the substance to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling), hence the relatively high melting point for a molecule of its size.

Melting Point of 5-Fluoro-2-nitrophenylacetic Acid

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. Impurities typically cause a depression and broadening of the melting range.[5]

Reported Melting Point

Multiple sources consistently report the melting point of 5-Fluoro-2-nitrophenylacetic acid to be in the range of 153-157 °C . A narrower range within this, such as 153-156 °C or 154-156 °C, is also commonly cited, indicating a compound of high purity.

| Property | Value | Source(s) |

| Melting Point | 153 - 157 °C | [6] |

| Melting Point | 154 - 156 °C | [7] |

| Melting Point | 153 - 156 °C | [8] |

| Melting Point | 155 °C | [9] |

Experimental Determination of Melting Point: A Pharmacopeial Approach

The determination of a melting point is a fundamental procedure in quality control and substance identification. The capillary method is the standard technique outlined in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[7][10]

A small, finely powdered sample of the substance is packed into a capillary tube and heated in a calibrated apparatus. The temperatures at which the substance begins and completes its melt are recorded as the melting range. For a pure substance, this range is typically narrow.

-

Melting point apparatus with a temperature-controlled metal block or oil bath, a light source, and a viewing lens/camera.

-

Calibrated thermometer or temperature sensor.

-

Glass capillary tubes (typically 0.8-1.2 mm internal diameter).

-

Certified reference standards for calibration (e.g., vanillin, caffeine).[11][12]

-

Sample of 5-Fluoro-2-nitrophenylacetic acid, finely powdered and dried.

This protocol incorporates system suitability checks to ensure the trustworthiness of the results.

Step 1: Apparatus Calibration

-

Rationale: To ensure the accuracy of the temperature readings, the apparatus must be calibrated using certified reference standards with known melting points.[6]

-

Procedure:

-

Select at least two certified reference standards that bracket the expected melting point of the sample (e.g., Acetanilide: 114.0-116.0 °C and Caffeine: 234.0-237.0 °C).[11]

-

Determine the melting point of each reference standard using the operational parameters outlined below.

-

The observed melting points must fall within the certified range for each standard. If not, the apparatus requires recalibration according to the manufacturer's instructions.

-

Step 2: Sample Preparation

-

Rationale: Proper sample preparation is critical for obtaining reproducible results. The sample should be a fine, uniform powder to ensure even heat distribution within the capillary tube.

-

Procedure:

-

Place a small amount of 5-Fluoro-2-nitrophenylacetic acid on a clean, dry watch glass.

-

Gently crush the sample into a fine powder using a spatula.

-

Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Tap the closed end of the tube on a hard surface to pack the sample into a dense column at the bottom. The packed sample height should be 2-4 mm.

-

Step 3: Measurement

-

Rationale: A slow, controlled heating rate is essential for accurate determination of the melting range. A rapid heating rate can lead to a lag between the sample temperature and the thermometer reading, resulting in an erroneously high and broad melting range.[8]

-

Procedure:

-

Set the starting temperature of the melting point apparatus to approximately 10-15 °C below the expected melting point (e.g., 140 °C).

-

Set the heating rate (ramp rate) to 1 °C/minute.[8]

-

Insert the capillary tube into the apparatus.

-

Observe the sample closely. Record the temperature at which the first droplet of liquid is observed (T1).

-

Continue heating and record the temperature at which the last solid particle melts (T2).

-

The melting range is reported as T1 - T2.

-

Step 4: Confirmatory Identification using Mixed Melting Point

-

Rationale: The mixed melting point technique is a robust method to confirm the identity of an unknown compound if an authentic reference standard is available. If the unknown and the reference are the same compound, the melting point of the mixture will be sharp and undepressed. If they are different, the melting point will be depressed and the range broadened.[5]

-

Procedure:

-

Prepare a 1:1 (by weight) mixture of the synthesized 5-Fluoro-2-nitrophenylacetic acid and an authentic reference standard.

-

Thoroughly grind the two components together to ensure a homogenous mixture.

-

Determine the melting point of the mixture using the same procedure as for the individual sample.

-

If the melting range of the mixture is identical to that of the reference standard, the identity of the synthesized compound is confirmed.

-

Caption: Workflow for Melting Point Determination.

Boiling Point of 5-Fluoro-2-nitrophenylacetic Acid

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Predicted Boiling Point

The boiling point for 5-Fluoro-2-nitrophenylacetic acid is reported as a predicted value, as experimental determination can be challenging due to the potential for thermal decomposition at elevated temperatures.

| Property | Value | Source(s) |

| Predicted Boiling Point | 343.6 ± 27.0 °C (at 760 mmHg) | [7] |

The prediction is based on Quantitative Structure-Property Relationship (QSPR) models, which use molecular descriptors to estimate physical properties.[13][14][15] These models take into account factors like molecular weight, functional groups, and intermolecular forces.

Challenges in Experimental Boiling Point Determination

Direct experimental determination of the boiling point of 5-Fluoro-2-nitrophenylacetic acid is not straightforward. Aromatic compounds containing nitro groups can be thermally unstable and may decompose before reaching their boiling point, especially at atmospheric pressure. The presence of the carboxylic acid group can also lead to decarboxylation at high temperatures. Therefore, any experimental attempt would likely require distillation under high vacuum to lower the boiling temperature and minimize decomposition.

If experimental determination were to be undertaken, a method such as that described in the British Pharmacopoeia for boiling point determination could be adapted for vacuum conditions.[16] This would involve heating a small sample under reduced pressure and observing the temperature at which it boils. However, due to the high predicted boiling point, thermal decomposition analysis (e.g., using thermogravimetric analysis, TGA) should be performed first to ascertain the temperature at which the compound begins to degrade.

Caption: Considerations for Boiling Point Determination.

Conclusion

The melting point of 5-Fluoro-2-nitrophenylacetic acid is a well-established parameter, consistently reported in the range of 153-157 °C. Its determination via pharmacopeial methods, including apparatus calibration and the mixed melting point technique, provides a reliable means of identification and purity assessment crucial for its application in drug development. The boiling point, predicted to be 343.6 ± 27.0 °C, should be used with the understanding that the compound may be thermally labile. Any experimental verification of the boiling point would necessitate specialized techniques to mitigate the risk of decomposition. This guide provides the necessary theoretical and practical framework for researchers to confidently handle and characterize this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pharmatimesofficial.com [pharmatimesofficial.com]

- 7. thinksrs.com [thinksrs.com]

- 8. mt.com [mt.com]

- 9. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 | FF70114 [biosynth.com]

- 10. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 11. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 12. pharmabeginers.com [pharmabeginers.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. drugfuture.com [drugfuture.com]

solubility of 5-Fluoro-2-nitrophenylacetic acid

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-nitrophenylacetic Acid

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the compound's solubility. It is a pivotal physicochemical property that dictates bioavailability, dictates formulation strategies, and ultimately, influences the therapeutic efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the (CAS No: 29640-98-0), a substituted aromatic carboxylic acid of interest in medicinal chemistry and pharmaceutical development.[1][2] As an intermediate or a potential bioactive molecule itself, understanding its solubility profile is not merely an academic exercise but a prerequisite for its successful application.[2]

This document moves beyond a simple data sheet, offering a deep dive into the molecular factors governing the solubility of this compound, standardized methodologies for its empirical determination, and the practical implications for researchers in the field.

Section 1: Physicochemical Profile of 5-Fluoro-2-nitrophenylacetic Acid

A molecule's solubility is intrinsically linked to its structural and chemical properties. The unique arrangement of functional groups in 5-Fluoro-2-nitrophenylacetic acid—a carboxylic acid, a nitro group, and a fluorine atom on a phenyl ring—creates a complex interplay of forces that define its behavior in various solvents.[1]

The molecular structure features a phenyl ring substituted with a fluorine atom at the fifth position and a nitro group at the second position, along with an acetic acid moiety.[1] This combination of electron-withdrawing groups and an ionizable acidic group makes its solubility profile particularly sensitive to the surrounding chemical environment, most notably pH.

Table 1: Key Physicochemical Properties of 5-Fluoro-2-nitrophenylacetic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₄ | [1][3] |

| Molecular Weight | 199.14 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Melting Point | 153 - 157 °C | [1][2] |

| Boiling Point | 343.6 ± 27.0 °C (Predicted) | [1][3] |

| Density | ~1.5 g/cm³ | [1][3] |

Section 2: Fundamental Factors Governing Solubility

The solubility of an organic acid like 5-Fluoro-2-nitrophenylacetic acid is not a single value but a variable dependent on several interconnected factors. The principle of "like dissolves like" provides a foundational understanding: polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.[5][6]

The Duality of Polarity

The structure of 5-Fluoro-2-nitrophenylacetic acid contains both polar and non-polar regions.

-

Polar Moieties : The carboxylic acid (-COOH) and nitro (-NO₂) groups are highly polar and capable of forming hydrogen bonds with polar solvents like water.[7][8]

-

Non-Polar Moiety : The phenyl ring is hydrophobic and favors interaction with non-polar or lipophilic solvents.[9]

This dual nature suggests that the compound will exhibit limited solubility in both highly polar (like water) and highly non-polar (like hexane) solvents, with optimal solubility likely found in solvents of intermediate polarity or in solvent mixtures.

The Critical Impact of pH

For any ionizable compound, pH is arguably the most dominant factor influencing aqueous solubility. The carboxylic acid group has a specific acid dissociation constant (pKa).

-

Below its pKa : The compound exists predominantly in its neutral, protonated form (R-COOH). This form is less polar and thus less soluble in aqueous media.

-

Above its pKa : The compound deprotonates to form its conjugate base, the carboxylate anion (R-COO⁻). This ionic form is significantly more polar and, therefore, exhibits much higher aqueous solubility.

This pH-dependent behavior is a critical consideration for formulation, as the pH of physiological environments (e.g., the stomach vs. the intestine) varies dramatically. The use of buffers is essential for accurately determining the pH-solubility profile.[10][11]

Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[5] This is because higher temperatures provide the necessary kinetic energy for solvent molecules to overcome the crystal lattice energy of the solid solute.[5] When determining thermodynamic solubility, temperature must be precisely controlled, typically at 37 ± 1 °C for biopharmaceutical relevance.[11]

Caption: Factors influencing the .

Section 3: Experimental Determination of Solubility

Accurate solubility data is generated through rigorous experimental work. In pharmaceutical sciences, two types of solubility measurements are standard: thermodynamic and kinetic.[12][13] Determining the solubility of drug candidates is a crucial step in both the discovery and development phases of pharmaceutical research.[10]

Thermodynamic Solubility: The Gold Standard

Thermodynamic or "equilibrium" solubility is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[12] It represents the true, stable solubility and is most often determined using the Shake-Flask Method , which is considered the most reliable technique.[10][14]

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to establish a self-validating system where equilibrium is demonstrably achieved.

-

Preparation : Add an excess amount of solid 5-Fluoro-2-nitrophenylacetic acid to a series of vials containing aqueous buffers of varying, precisely known pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[11] The excess solid is critical to ensure equilibrium with the saturated solution.

-

Equilibration : Seal the vials and place them in a mechanical agitator or orbital shaker in a temperature-controlled environment (e.g., 37 °C). Agitate for a prolonged period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[14][15]

-

Equilibrium Confirmation : To ensure equilibrium has been reached, sample the solutions at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[11]

-

Phase Separation : Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Methods include centrifugation followed by careful collection of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Accurately dilute the clear, saturated filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Data Analysis : Construct a calibration curve using standards of known concentration to quantify the compound in the samples. The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

Sources

- 1. Buy 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. who.int [who.int]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-nitrophenylacetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitrophenylacetic acid is a key building block in medicinal chemistry and pharmaceutical development, often serving as a precursor for various therapeutic agents.[1][2] Its synthesis is a critical process, demanding precision and a thorough understanding of the underlying reaction mechanisms. This guide provides a comprehensive overview of the predominant synthesis mechanism for 5-Fluoro-2-nitrophenylacetic acid, focusing on the electrophilic nitration of 3-fluorophenylacetic acid. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and present the rationale behind the procedural choices to ensure both high yield and purity.

Introduction: The Significance of 5-Fluoro-2-nitrophenylacetic acid

Substituted phenylacetic acids are a vital class of organic compounds, with derivatives forming the backbone of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[3] The unique substitution pattern of 5-Fluoro-2-nitrophenylacetic acid, featuring both a fluorine atom and a nitro group, imparts specific electronic properties that are highly valuable in the synthesis of complex bioactive molecules.[2] The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a versatile handle for further chemical transformations, such as reduction to an amine.[1][4]

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The most direct and widely reported method for the synthesis of 5-Fluoro-2-nitrophenylacetic acid is the nitration of 3-fluorophenylacetic acid.[5] This reaction is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich phenyl ring.

Generation of the Electrophile: The Nitronium Ion

The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid.[4] Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Alternatively, a combination of a nitrate salt, such as ammonium nitrate, and a strong acid anhydride like trifluoroacetic anhydride can be employed to generate the nitronium ion in situ.[5]

Regioselectivity: The Directing Effects of Substituents

The position of the incoming nitro group is dictated by the existing substituents on the phenyl ring: the fluorine atom and the acetic acid moiety.

-

Fluorine: As a halogen, fluorine is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, but its lone pairs can donate electron density through resonance to the ortho and para positions, stabilizing the arenium ion intermediate at these positions.

-

Acetic Acid Group (-CH₂COOH): This group is a meta-directing deactivator. The carboxylic acid group is electron-withdrawing, deactivating the entire ring, particularly the ortho and para positions.

Considering these effects, the incoming electrophile will preferentially substitute at the positions most activated (or least deactivated). The position ortho to the fluorine and meta to the acetic acid group (C2) and the position para to the fluorine and ortho to the acetic acid group (C5) are the most likely sites for nitration. The formation of 5-Fluoro-2-nitrophenylacetic acid indicates that substitution occurs at the 2-position, which is ortho to the fluorine and meta to the acetic acid group.

Mechanistic Steps of Nitration

The mechanism proceeds through the following key steps, as illustrated in the diagram below:

-

Electrophilic Attack: The π electrons of the aromatic ring of 3-fluorophenylacetic acid attack the nitronium ion (NO₂⁺).

-

Formation of the Sigma Complex (Arenium Ion): This attack forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation: A weak base, such as a water molecule or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

Caption: A simplified diagram illustrating the key steps in the electrophilic nitration of 3-fluorophenylacetic acid.

Experimental Protocol: Synthesis via Nitration

The following protocol is a synthesis of established procedures for the nitration of 3-fluorophenylacetic acid.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (per 5g of starting material) | Molarity/Concentration |

| 3-Fluorophenylacetic acid | 154.14 | 5 g (32.4 mmol) | - |

| Ammonium nitrate | 80.04 | 2.73 g (34.1 mmol) | - |

| Trifluoroacetic anhydride | 210.03 | 14.0 mL (99.2 mmol) | - |

| Chloroform (CHCl₃) | 119.38 | 30 mL | - |

| Water (H₂O) | 18.02 | For quenching and washing | - |

| Anhydrous sodium sulfate | 142.04 | For drying | - |

| Ethyl acetate | 88.11 | For crystallization | - |

| Acetonitrile | 41.05 | For grinding | - |

Step-by-Step Procedure

Caption: A step-by-step workflow for the synthesis of 5-Fluoro-2-nitrophenylacetic acid.

-

Reaction Setup: In a round-bottom flask, dissolve 3-fluorophenylacetic acid (5 g, 32.4 mmol) in 30 mL of chloroform. Add ammonium nitrate (2.73 g, 34.1 mmol) to the solution.[5]

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Reagent: Slowly and dropwise, add trifluoroacetic anhydride (14.0 mL, 99.2 mmol) to the cooled mixture, ensuring the temperature is maintained at 0°C.

-

Reaction: Stir the reaction mixture continuously at 0°C for 3 hours.

-

Quenching: Upon completion of the reaction, slowly add water to quench the reaction.

-

Work-up: Separate the chloroform layer. Wash the organic layer with water.

-

Drying and Concentration: Dry the chloroform layer with anhydrous sodium sulfate and then concentrate it.

-

Purification: Crystallize the crude product from ethyl acetate and then grind it with acetonitrile to obtain the pure 5-Fluoro-2-nitrophenylacetic acid.[5]

Expected Yield and Characterization

This procedure has been reported to yield a brown solid product with a high yield of approximately 87%.[5] The product can be characterized using mass spectrometry, which should show a peak corresponding to the molecular weight of 5-Fluoro-2-nitrophenylacetic acid (199.14 g/mol ).[1]

Alternative Synthesis Route: Hydrolysis of 5-Fluoro-2-nitrophenylacetonitrile

An alternative pathway to 5-Fluoro-2-nitrophenylacetic acid involves the hydrolysis of 5-Fluoro-2-nitrophenylacetonitrile. This is a common method for the synthesis of phenylacetic acids.[3] The hydrolysis can be carried out under either acidic or basic conditions.[3][6]

This two-step approach involves:

-

Synthesis of the Nitrile Intermediate: 5-Fluoro-2-nitrophenylacetonitrile can be synthesized through various methods, such as the Sandmeyer reaction on 5-fluoro-2-nitroaniline.[7][8][9]

-

Hydrolysis to the Carboxylic Acid: The nitrile is then hydrolyzed to the corresponding carboxylic acid.

While this method is versatile, it involves an additional step compared to the direct nitration of 3-fluorophenylacetic acid.

Conclusion

The synthesis of 5-Fluoro-2-nitrophenylacetic acid is most efficiently achieved through the direct nitration of 3-fluorophenylacetic acid. A thorough understanding of the electrophilic aromatic substitution mechanism, including the directing effects of the substituents, is crucial for predicting the outcome and optimizing the reaction conditions. The provided experimental protocol, based on established literature, offers a reliable method for obtaining the desired product in high yield. For drug development professionals and researchers, mastering such synthesis techniques is fundamental to the advancement of new therapeutic agents.

References

- BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- ChemicalBook. (2025). 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0.

- Smolecule. (n.d.). 5-Fluoro-4-iodo-2-nitrophenylacetic acid.

- Smolecule. (2023). Buy 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0.

- Google Patents. (n.d.). US4220592A - Synthesis of substituted phenylacetic acid.

- Chem-Impex. (n.d.). 5-Fluoro-2-nitrophenylacetic acid.

- Wikipedia. (n.d.). Sandmeyer reaction.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.

Sources

- 1. Buy 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 5-Fluoro-4-iodo-2-nitrophenylacetic acid [smolecule.com]

- 5. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [chemicalbook.com]

- 6. US4220592A - Synthesis of substituted phenylacetic acid - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to 5-Fluoro-2-nitrophenylacetic Acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 5-Fluoro-2-nitrophenylacetic acid, a key intermediate in the pharmaceutical and agrochemical industries. Delving into its historical context, synthesis, chemical properties, and applications, this document serves as an essential resource for researchers, chemists, and professionals in drug development.

Foreword: The Emergence of a Versatile Building Block

The history of 5-Fluoro-2-nitrophenylacetic acid is not marked by a singular moment of discovery but rather by the gradual evolution of synthetic organic chemistry. Its emergence is intrinsically linked to the broader historical development of phenylacetic acid derivatives and the advent of selective fluorination and nitration reactions in the 20th century. Phenylacetic acid itself has been a subject of study for its biological activities, including its role as a plant auxin.[1] The strategic incorporation of a fluorine atom and a nitro group onto the phenylacetic acid scaffold dramatically alters its electronic properties and reactivity, making it a valuable precursor for a diverse range of more complex molecules.[2] The development of reliable aromatic fluorination methods, such as the Balz-Schiemann reaction, paved the way for the synthesis of a wide array of fluoroaromatic compounds.[3]

I. Physicochemical and Spectroscopic Profile

5-Fluoro-2-nitrophenylacetic acid is a solid at room temperature with a molecular formula of C₈H₆FNO₄ and a molecular weight of approximately 199.14 g/mol .[4][5]

| Property | Value | Source |

| CAS Number | 29640-98-0 | [2][5][6] |

| Molecular Formula | C₈H₆FNO₄ | [2][4][5][6] |

| Molecular Weight | 199.14 g/mol | [2][4][5][6] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 153-157 °C | [2] |

The structural confirmation of 5-Fluoro-2-nitrophenylacetic acid is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4]

II. Key Synthetic Methodologies

The synthesis of 5-Fluoro-2-nitrophenylacetic acid is primarily achieved through two strategic approaches: the electrophilic nitration of a fluorinated precursor or the nucleophilic fluorination of a nitrated precursor.

A. Electrophilic Nitration of 3-Fluorophenylacetic Acid

This is a widely employed method that involves the direct nitration of the commercially available 3-fluorophenylacetic acid. The fluorine atom and the acetic acid group direct the incoming nitro group to the ortho and para positions relative to the fluorine and meta to the acetic acid group.

Experimental Protocol 1: Nitration using Mixed Acid

Principle: This classic electrophilic aromatic substitution reaction utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of 3-fluorophenylacetic acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion.

Step-by-Step Methodology:

-

To a mixture of 23.2g of 3-fluorophenylacetic acid and 100ml of concentrated sulfuric acid, add 6.5ml of concentrated nitric acid dropwise.

-

Maintain the reaction temperature below 40°C during the addition.

-

Stir the mixture at ambient temperature for 24 hours.

-

Pour the reaction mixture onto one kilogram of ice.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain crude 5-fluoro-2-nitrophenylacetic acid.[5]

Causality Behind Experimental Choices:

-

Mixed Acid: The combination of nitric and sulfuric acids is essential for the efficient generation of the nitronium ion, the active electrophile.

-

Temperature Control: Keeping the temperature below 40°C is crucial to prevent unwanted side reactions and decomposition of the starting material and product.

-

Ice Quenching: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which has low solubility in the aqueous acidic medium.

Experimental Protocol 2: Nitration using Ammonium Nitrate and Trifluoroacetic Anhydride

Principle: This method offers an alternative to the traditional mixed acid approach, using ammonium nitrate as the nitrate source and trifluoroacetic anhydride as an activator in a chlorinated solvent. This system generates a potent nitrating agent in situ.

Step-by-Step Methodology:

-

Dissolve 3-fluorophenylacetic acid (5 g, 36.7 mmol) in 30 mL of chloroform.

-

Add ammonium nitrate (3.12 g, 38.9 mmol) to the solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add trifluoroacetic anhydride (16.02 mL, 113 mmol) dropwise at 0 °C.

-

Stir the reaction continuously at 0 °C for 3 hours.

-

Upon completion, slowly add water to quench the reaction.

-

Separate the chloroform layer, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and crystallize the crude product from ethyl acetate, followed by grinding with acetonitrile to obtain the pure product.[5]

Causality Behind Experimental Choices:

-

Trifluoroacetic Anhydride: This powerful activating agent reacts with ammonium nitrate to form a highly reactive nitrating species.

-

Low Temperature: The reaction is performed at 0°C to control the reactivity of the nitrating agent and improve the selectivity of the reaction.

-

Chloroform as Solvent: Chloroform is a suitable solvent for the reactants and does not interfere with the nitration reaction.

Reaction Workflow: Electrophilic Nitration of 3-Fluorophenylacetic Acid

Caption: Synthesis via electrophilic nitration.

B. Fluorination of 2-Nitrophenylacetic Acid

An alternative synthetic strategy involves the introduction of the fluorine atom onto the 2-nitrophenylacetic acid backbone.

Experimental Protocol 3: Halogen Exchange Fluorination

Principle: This method involves a halogen exchange reaction, where a different halogen on the aromatic ring is replaced by fluorine. Another approach is direct fluorination using a suitable fluorinating agent.

Step-by-Step Methodology:

-

Dissolve 2-nitrophenylacetic acid in anhydrous hydrofluoric acid at a low temperature.

-

Add a catalyst, such as nickel fluoride, and continue the reaction with stirring at a low temperature for a specified period.

-

After the reaction is complete, dilute the mixture with water to neutralize the hydrofluoric acid.

-

Isolate the product by crystallization and drying.[7]

Causality Behind Experimental Choices:

-

Anhydrous Hydrofluoric Acid: This serves as both the solvent and the fluorinating agent.

-

Catalyst: A catalyst like nickel fluoride is often necessary to facilitate the fluorination reaction.

-

Low Temperature: The reaction is conducted at low temperatures to control the high reactivity of hydrofluoric acid.

III. Applications in Research and Development

5-Fluoro-2-nitrophenylacetic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of three key functional groups: the carboxylic acid, the nitro group, and the fluorine atom, which can be selectively modified.

-

Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final drug molecule.

-

Agrochemicals: It is also utilized in the formulation of agrochemicals, such as herbicides and pesticides.[2]

-

Chemical Research: In a laboratory setting, it serves as a versatile starting material for the synthesis of more complex organic molecules and in studies investigating structure-activity relationships in drug design.[4]

Logical Relationship of Applications

Caption: Applications of the title compound.

IV. Conclusion

5-Fluoro-2-nitrophenylacetic acid stands as a testament to the power of strategic molecular design in organic synthesis. While its specific discovery is not attributed to a single event, its utility is undeniable. The synthetic routes outlined in this guide, born from the broader advancements in aromatic chemistry, provide reliable and scalable methods for its production. As research in medicinal and agricultural chemistry continues to evolve, the demand for such versatile and functionalized building blocks is poised to grow, ensuring the continued importance of 5-Fluoro-2-nitrophenylacetic acid in the development of novel and impactful chemical entities.

V. References

-

ResearchGate. (n.d.). An Historical Review of Phenylacetic Acid | Request PDF. Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-Fluoro-2-nitrophenylacetic acid. Retrieved from [Link]

-

Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant & cell physiology, 60(2), 233–243. [Link]

-

Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]

-

Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of substituted nitroolefins: a copper catalyzed nitrodecarboxylation of unsaturated carboxylic acids. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 5-Fluoro-2-nitrophenylacetic acid. Retrieved from [Link]

-

Du Bois, J. (2011). Synthesis and Reactivity of Unique Heterocyclic Structures en route to Substituted Diamines. Retrieved from [Link]

Sources

- 1. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [smolecule.com]

- 5. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [chemicalbook.com]

- 6. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 | FF70114 [biosynth.com]

- 7. chembk.com [chembk.com]

biological activity of 5-Fluoro-2-nitrophenylacetic acid

An In-depth Technical Guide to the Biological Activity of 5-Fluoro-2-nitrophenylacetic Acid

Abstract: 5-Fluoro-2-nitrophenylacetic acid is an aromatic organic compound recognized primarily as a versatile synthetic intermediate in the development of complex molecules.[1] Its structure, featuring a phenyl ring functionalized with fluoro, nitro, and acetic acid moieties, provides a unique electronic and steric profile, making it a molecule of significant interest for medicinal chemistry and drug discovery.[2][3] The presence of the electron-withdrawing nitro group and the metabolically stable fluorine atom suggests a potential for diverse biological activities.[2][4] This guide provides a comprehensive overview of the postulated biological activities of 5-Fluoro-2-nitrophenylacetic acid, grounded in the known functions of structurally related compounds. We will explore its potential in anti-inflammatory, anticancer, and antimicrobial applications, detail robust experimental protocols for its evaluation, and discuss future research trajectories.

Physicochemical Profile and Synthesis

5-Fluoro-2-nitrophenylacetic acid (FNPAA) is a solid crystalline compound with the molecular formula C₈H₆FNO₄ and a molecular weight of approximately 199.14 g/mol .[1][2] Its chemical structure is foundational to its reactivity and potential biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₄ | [2] |

| Molecular Weight | 199.14 g/mol | [1] |

| CAS Number | 29640-98-0 | [1] |

| Melting Point | 153-156 °C | [5][6] |

| Appearance | Brown/White Crystalline Solid | [5][7] |

Rationale for Synthesis

The synthesis of FNPAA is a critical first step for any investigation into its biological properties. The protocol described below utilizes a common and efficient nitration reaction of a fluorinated precursor. Understanding this synthesis is crucial for ensuring the purity and identity of the compound used in subsequent biological assays, which is a cornerstone of trustworthy and reproducible research.

Experimental Protocol: Synthesis of 5-Fluoro-2-nitrophenylacetic acid

This protocol is adapted from established methods involving the nitration of 3-fluorophenylacetic acid.[7]

Objective: To synthesize 5-Fluoro-2-nitrophenylacetic acid with high purity and yield.

Materials:

-

3-fluorophenylacetic acid

-

Chloroform (CHCl₃)

-

Ammonium nitrate (NH₄NO₃)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Acetonitrile

-

Deionized water

-

Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve 3-fluorophenylacetic acid (5 g, 36.7 mmol) in chloroform (30 mL).[7]

-

Addition of Nitrating Agent: Add ammonium nitrate (3.12 g, 38.9 mmol) to the solution.[7]

-